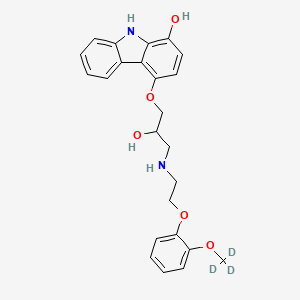

1-Hydroxy Carvedilol-d3

Description

Structure

3D Structure

Properties

Molecular Formula |

C24H26N2O5 |

|---|---|

Molecular Weight |

425.5 g/mol |

IUPAC Name |

4-[2-hydroxy-3-[2-[2-(trideuteriomethoxy)phenoxy]ethylamino]propoxy]-9H-carbazol-1-ol |

InChI |

InChI=1S/C24H26N2O5/c1-29-20-8-4-5-9-21(20)30-13-12-25-14-16(27)15-31-22-11-10-19(28)24-23(22)17-6-2-3-7-18(17)26-24/h2-11,16,25-28H,12-15H2,1H3/i1D3 |

InChI Key |

UQJJKVKQRTUYJW-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=CC=C1OCCNCC(COC2=C3C4=CC=CC=C4NC3=C(C=C2)O)O |

Canonical SMILES |

COC1=CC=CC=C1OCCNCC(COC2=C3C4=CC=CC=C4NC3=C(C=C2)O)O |

Origin of Product |

United States |

Contextualization Within Carvedilol Metabolism Research

Carvedilol (B1668590) is a non-selective beta-adrenergic antagonist with alpha-1 blocking activity, prescribed for conditions such as heart failure and hypertension. drugbank.comnih.govnih.gov Upon administration, Carvedilol undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes. pharmgkb.org This biotransformation results in the formation of several metabolites, one of which is 1-Hydroxy Carvedilol. pharmgkb.orgsynzeal.com The metabolic pathways of Carvedilol are complex and can be influenced by genetic polymorphisms of CYP enzymes, leading to inter-individual variability in drug response.

Rationale for Deuterated Analog Development in Pharmaceutical Sciences

The development and use of deuterated analogs, such as 1-Hydroxy Carvedilol-d3, are founded on a key principle in analytical chemistry and drug metabolism studies: the kinetic isotope effect. researchgate.net Deuterium (B1214612) (²H or D) is a stable, non-radioactive isotope of hydrogen that contains a neutron in its nucleus in addition to a proton. nih.gov This makes it approximately twice as heavy as protium (B1232500) (¹H), the most common isotope of hydrogen.

The substitution of hydrogen with deuterium creates a carbon-deuterium (C-D) bond that is stronger and more stable than the corresponding carbon-hydrogen (C-H) bond. nih.gov This increased bond strength can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. nih.gov This phenomenon, known as the kinetic isotope effect, can be exploited to create drugs with altered pharmacokinetic profiles, potentially leading to improved therapeutic outcomes. nih.gov

However, a more common and equally critical application of deuterated compounds in pharmaceutical sciences is their use as internal standards in bioanalytical methods. assumption.edu In techniques like liquid chromatography-mass spectrometry (LC-MS), an ideal internal standard should have chemical and physical properties very similar to the analyte of interest but a different mass to allow for its distinct detection. Deuterated analogs perfectly fit this requirement. They co-elute with the non-deuterated analyte during chromatography and exhibit similar ionization efficiency in the mass spectrometer, but are easily distinguished by their higher mass-to-charge ratio. This allows for highly accurate and precise quantification of the analyte by correcting for variations in sample preparation and instrument response.

Specific Research Utility and Role of 1 Hydroxy Carvedilol D3

Overview of Synthetic Routes for Deuterated Carvedilol Analogs

The synthesis of deuterated carvedilol analogs can be approached through two primary strategies: incorporating deuterium (B1214612) atoms via deuterated starting materials and intermediates, or through late-stage isotopic exchange on the final molecule or a close precursor. google.com The choice of strategy depends on the desired location of the deuterium labels and the stability of the labels throughout the synthetic sequence.

Common synthetic routes to carvedilol itself often involve the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethanamine. derpharmachemica.com To produce deuterated analogs, key intermediates in this pathway can be replaced with their deuterated counterparts. For instance, deuterated epichlorohydrin (B41342) could be used to introduce deuterium onto the propanol (B110389) linker.

A more recent and versatile approach involves late-stage C-H functionalization. For example, an iridium/silver-based catalytic system has been developed for the C-H deuterium labeling of carbazoles using heavy water (D₂O) as the deuterium source. acs.org This method allows for the direct introduction of deuterium onto the carbazole (B46965) core of a pre-formed carvedilol molecule, offering high isotopic enrichment under mild conditions. acs.org The synthesis of various deuterated analogs is achievable by selecting specific deuterated building blocks during the established synthetic pathways for carvedilol. google.combeilstein-archives.org

Isotopic Labeling Approaches for this compound

The synthesis of this compound requires a multi-step process that combines the synthesis of the hydroxylated metabolite with a deuterium labeling strategy. The "1-hydroxy" designation points to hydroxylation on the C1 position of the carbazole ring, a known site of metabolic modification. researchgate.net The "-d3" label typically signifies the presence of three deuterium atoms, often by replacing a methyl group's protons with deuterium.

A plausible synthetic pathway for this compound would involve one of the following general approaches:

Synthesis from a Deuterated Precursor: This route would begin with a deuterated intermediate, such as 2-(2-methoxy-d3-phenoxy)ethanamine. This intermediate would then be reacted with 4-(oxiran-2-ylmethoxy)-9H-carbazole to form Carvedilol-d3. The subsequent step would involve a selective hydroxylation at the C1 position of the carbazole ring to yield the final product.

Late-Stage Deuteration: An alternative strategy involves first synthesizing the non-deuterated 1-Hydroxy Carvedilol. This metabolite could then be subjected to a deuteration reaction. However, achieving selective deuteration on the methoxy (B1213986) group at a late stage without affecting other parts of the molecule can be challenging.

Given the stability of the methoxy group, the first approach using a deuterated starting material like 2-(2-methoxy-d3-phenoxy)ethanamine is a more common and controlled method for producing compounds like this compound. This ensures the deuterium label is in a specific, stable position.

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation of this compound

The definitive identification and structural confirmation of this compound rely on a combination of advanced chromatographic and spectroscopic methods.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are fundamental for the separation and purification of the target compound. researchgate.net Since carvedilol possesses a chiral center, chiral chromatography is essential to separate its enantiomers. nih.gov This is critical as the R(+) and S(-) enantiomers exhibit different pharmacological profiles. nih.gov

| Technique | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Chiral HPLC-MS/MS | Chiralpak AD-H | n-hexane-ethanol-diethylamine (20:80:0.03, v/v/v) | Tandem Mass Spectrometry (MS/MS) | nih.gov |

| Chiral Capillary Electrophoresis (CE) | Fused Silica Capillary | 25 mM phosphate (B84403) buffer (pH 2.5) with 10 mM β-cyclodextrin | UV, 242 nm | nih.gov |

| UPLC-MS/MS | Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm) | Gradient elution with acetonitrile (B52724) and formic acid in water | Tandem Mass Spectrometry (MS/MS) | researchgate.net |

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for structural elucidation.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, which confirms its elemental composition. vulcanchem.com For this compound, the measured mass would be approximately 3 atomic mass units higher than that of non-deuterated 1-Hydroxy Carvedilol. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that help to confirm the location of both the hydroxyl group and the deuterium label within the molecular structure. nih.gov

| Technique | Purpose | Expected Observation for this compound | Reference |

|---|---|---|---|

| ¹H NMR | Structural Confirmation & Label Location | Disappearance of the O-CH₃ proton signal (~3.8 ppm). Appearance of aromatic signals consistent with 1-hydroxy substitution on the carbazole ring. | conicet.gov.ar |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous Structure Elucidation | Correlation peaks confirm the position of the hydroxyl group and the integrity of the carbon skeleton. | conicet.gov.ar |

| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula Confirmation | Observed mass corresponds to the calculated exact mass of C₂₄H₂₃D₃N₂O₅. | vulcanchem.com |

| Tandem Mass Spectrometry (MS/MS) | Structural Fragmentation Analysis | Fragmentation pattern confirms the location of the deuterium label on the methoxyphenoxy ethyl side chain and the hydroxyl group on the carbazole moiety. | nih.gov |

Purity Assessment and Isotopic Enrichment Verification of this compound

Ensuring the high purity of this compound is paramount for its use as an internal standard. This involves assessing both its chemical (or chromatographic) purity and its isotopic enrichment.

Purity Assessment: The chemical purity is determined using chromatographic methods like HPLC or UPLC, typically with UV or MS detection. google.com The purity is generally expressed as a percentage of the area of the main peak relative to the total area of all observed peaks in the chromatogram. A purity level of ≥98% is often required for analytical standards.

Isotopic Enrichment Verification: This critical parameter quantifies the percentage of the compound that has successfully incorporated the deuterium label.

Mass Spectrometry: MS is the primary tool for this analysis. By examining the mass spectrum, the relative abundance of the d3-labeled compound (M+3) can be compared to the abundance of lesser-deuterated (d1, d2) and non-deuterated (d0) species. vulcanchem.com The isotopic enrichment is calculated from the ratio of the desired labeled species to all isotopic variants of the molecule.

Nuclear Magnetic Resonance: ¹H NMR can also be used to determine the extent of deuteration. This is achieved by comparing the integral of the residual proton signal at the deuteration site to the integral of a non-deuterated proton signal elsewhere in the molecule, which serves as an internal reference. conicet.gov.ar High isotopic purity is indicated by a significant reduction or complete absence of the signal corresponding to the protons that have been replaced by deuterium.

For use as an internal standard in quantitative bioanalysis, both high chemical purity and high isotopic enrichment (typically >99% deuterated forms) are essential to ensure accuracy and precision in the assay. caymanchem.comnih.gov

Primary Metabolic Pathways of Carvedilol

Carvedilol undergoes extensive metabolism primarily in the liver through Phase I and Phase II reactions. tandfonline.commdpi.com The main Phase I metabolic pathways include:

Aromatic Ring Oxidation: This process leads to the formation of hydroxylated metabolites, such as 4'-Hydroxyphenyl Carvedilol and 5'-Hydroxyphenyl Carvedilol. pharmgkb.orgdovepress.com This is considered a major route of metabolism.

Side-Chain Oxidation: Hydroxylation of the carbazole moiety results in the production of 1-Hydroxy Carvedilol and 8-Hydroxy Carvedilol. pharmgkb.org

Demethylation: The removal of a methyl group produces O-desmethylcarvedilol. pharmgkb.org

Following these initial oxidative reactions, the parent drug and its Phase I metabolites can undergo Phase II conjugation reactions, primarily glucuronidation, to form more water-soluble compounds that are easier to excrete. tandfonline.comdrugbank.comdshs-koeln.de

Enzymatic Formation of 1-Hydroxy Carvedilol: Role of Cytochrome P450 Isoforms (e.g., CYP1A2)

The formation of 1-Hydroxy Carvedilol is a result of side-chain oxidation, a process catalyzed by specific isoforms of the cytochrome P450 (CYP) enzyme system. pharmgkb.org Research has identified that the hydroxylation of Carvedilol at the 1-position is primarily mediated by the following enzymes:

CYP1A2: This isoform is a main catalyst for the formation of 1-Hydroxy Carvedilol. pharmgkb.org

CYP2D6: This enzyme also contributes to the formation of 1-Hydroxy Carvedilol. drugbank.com

CYP1A1: This isoform is also involved in the hydroxylation at the 1-position. drugbank.com

Side-chain oxidation, which produces the inactive metabolites 1-Hydroxy Carvedilol and 8-Hydroxy Carvedilol, is significantly driven by CYP1A2. pharmgkb.org In contrast, the aromatic ring hydroxylation that forms the active metabolites 4'- and 5'-hydroxyphenyl carvedilol is mainly catalyzed by CYP2D6. pharmgkb.orgdovepress.comnih.gov

| Metabolite | Metabolic Pathway | Primary CYP Isoforms Involved |

|---|---|---|

| 1-Hydroxy Carvedilol | Side-Chain Oxidation | CYP1A2, CYP2D6, CYP1A1 pharmgkb.orgdrugbank.com |

| 8-Hydroxy Carvedilol | Side-Chain Oxidation | CYP1A2, CYP3A4, CYP1A1 drugbank.comnih.gov |

| 4'-Hydroxyphenyl Carvedilol | Aromatic Ring Oxidation | CYP2D6, CYP2E1, CYP2C9, CYP3A4 drugbank.comnih.gov |

| 5'-Hydroxyphenyl Carvedilol | Aromatic Ring Oxidation | CYP2D6, CYP2C9, CYP3A4 drugbank.comnih.gov |

| O-Desmethylcarvedilol | Demethylation | CYP2C9, CYP2D6, CYP1A2, CYP2E1 drugbank.comnih.gov |

Stereoselective Metabolism of Carvedilol and Implications for Metabolite Formation

Carvedilol is administered as a racemic mixture of two enantiomers, R(+)-Carvedilol and S(-)-Carvedilol. nih.gov These enantiomers exhibit different pharmacological properties and are metabolized differently, a phenomenon known as stereoselective metabolism. tandfonline.comnih.govconicet.gov.ar

The S(-) enantiomer is primarily responsible for the beta-blocking activity, while both enantiomers contribute to the alpha-1 blocking effects. nih.gov The metabolism of Carvedilol is highly stereoselective, with a preference for the S(-)-enantiomer during first-pass metabolism. pharmgkb.org This results in higher plasma concentrations of the R(+)-enantiomer. fda.gov

The enzymatic basis for this stereoselectivity is crucial for metabolite formation.

S(-)-Carvedilol is primarily metabolized by CYP1A2 (approximately 60%) and to a lesser extent by CYP2D6 (20%) and CYP3A4 (15%). pharmgkb.org

R(+)-Carvedilol is mainly metabolized by CYP2D6 (approximately 40%), with contributions from CYP3A4 (30%), CYP1A2 (20%), and CYP2C9. pharmgkb.org

Given that CYP1A2 is the main catalyst for 1-hydroxylation, the preferential metabolism of S(-)-Carvedilol by this enzyme suggests that the formation of 1-Hydroxy Carvedilol may predominantly arise from the S(-)-enantiomer. The clearance of S-Carvedilol is higher than that of R-Carvedilol, partly due to this enzymatic preference. nih.govconicet.gov.ar

| Enantiomer | Primary Metabolizing CYP Isoforms (Contribution %) |

|---|---|

| S(-)-Carvedilol | CYP1A2 (60%), CYP2D6 (20%), CYP3A4 (15%) pharmgkb.org |

| R(+)-Carvedilol | CYP2D6 (40%), CYP3A4 (30%), CYP1A2 (20%), CYP2C9 pharmgkb.org |

Investigating Enzyme Kinetics and Reaction Mechanisms of 1-Hydroxylation

For instance, studies on the kinetics of 4'- and 5'-hydroxylation by different CYP2D6 variants show significant differences in intrinsic clearance (V_max/K_m), indicating that genetic polymorphisms can drastically alter metabolic rates. dovepress.com Although specific values for 1-hydroxylation are not detailed in the provided search results, the general principle applies. The rate of 1-Hydroxy Carvedilol formation will be dependent on the concentration of the Carvedilol enantiomers and the activity of the involved enzymes, particularly CYP1A2. The affinity (1/K_m) and maximal velocity (V_max) of CYP1A2, CYP2D6, and CYP1A1 for the Carvedilol substrate will dictate the efficiency of this specific metabolic transformation.

Phase II Metabolism of Carvedilol Metabolites (e.g., Glucuronidation) and its Interplay with 1-Hydroxy Carvedilol

Following Phase I oxidation, Carvedilol and its metabolites, including 1-Hydroxy Carvedilol, undergo Phase II conjugation reactions to facilitate their elimination from the body. tandfonline.comdrugbank.com The primary Phase II pathway for Carvedilol and its metabolites is glucuronidation, where glucuronic acid is attached to the molecule. dshs-koeln.deontosight.ai

This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. The UGTs responsible for the glucuronidation of the parent Carvedilol drug are UGT1A1, UGT2B4, and UGT2B7. pharmgkb.orgdrugbank.com While the specific UGTs that conjugate the individual metabolites like 1-Hydroxy Carvedilol have not been fully characterized, it is known that the metabolites are subject to glucuronidation. pharmgkb.orgontosight.ai

Advanced Analytical Methodologies for the Quantification of 1 Hydroxy Carvedilol D3 in Complex Biological Matrices

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of drug molecules and their metabolites in complex biological fluids due to its high sensitivity and selectivity. The development of a robust LC-MS/MS assay for a deuterated metabolite like 1-Hydroxy Carvedilol-d3, often in conjunction with its non-labeled analyte, involves meticulous optimization of several parameters.

A typical LC-MS/MS method for Carvedilol (B1668590) and its hydroxylated metabolites involves reversed-phase chromatography. For instance, a C8 or C18 column is often employed with a mobile phase consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous component containing a modifier such as formic acid or ammonium (B1175870) formate (B1220265) to ensure efficient ionization. scispace.com Gradient elution is commonly used to achieve optimal separation of the parent drug, its metabolites, and the internal standard from endogenous matrix components.

The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity. Specific precursor-to-product ion transitions are selected for the analyte (1-Hydroxy Carvedilol) and the internal standard (this compound). For Carvedilol and its hydroxylated metabolites, electrospray ionization (ESI) in the positive mode is typically used. scispace.com The development process includes optimizing ionization source parameters such as ion spray voltage, temperature, and gas flows to maximize the signal intensity for both the analyte and the internal standard.

Validation of the developed LC-MS/MS method is performed in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). researchgate.net This ensures the reliability and reproducibility of the analytical data.

Role of this compound as an Internal Standard in Bioanalytical Assays

The use of a stable isotope-labeled (SIL) internal standard is considered the most effective approach to correct for variability during sample processing and analysis in LC-MS/MS assays. nih.gov this compound, with its deuterium (B1214612) atoms, is an ideal internal standard for the quantification of 1-Hydroxy Carvedilol. It is assumed that a SIL internal standard will have nearly identical chemical and physical properties to the unlabeled analyte, meaning it will behave similarly during extraction, chromatography, and ionization. nih.gov

The primary function of this compound is to compensate for potential analyte loss during sample preparation and to correct for variations in instrument response, particularly those caused by matrix effects. researchgate.net By adding a known amount of this compound to the biological sample at the beginning of the extraction process, the ratio of the peak area of the analyte to the peak area of the internal standard can be used for quantification. This ratio should remain constant even if there are variations in extraction recovery or ionization efficiency. nih.gov

However, it is important to note that the use of deuterated internal standards is not without potential challenges. One such issue is the "isotope effect," where the presence of deuterium can sometimes lead to a slight difference in retention time between the analyte and the SIL internal standard. nih.gov If this chromatographic separation occurs in a region of differential matrix effects, it can lead to inaccurate quantification. nih.gov Therefore, careful chromatographic development is necessary to ensure co-elution or near co-elution of the analyte and its deuterated internal standard. bris.ac.uk

Optimization of Sample Preparation Techniques for Deuterated Metabolites

The goal of sample preparation is to extract the deuterated metabolite and the target analyte from the complex biological matrix, remove interfering substances, and concentrate the analytes to a level suitable for detection. Common techniques for plasma samples include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). scispace.comhuejmp.vn

Protein Precipitation (PPT): This is a simple and rapid technique where a water-miscible organic solvent, such as acetonitrile or methanol, is added to the plasma sample to precipitate proteins. huejmp.vn While straightforward, it may result in a less clean extract, potentially leading to more significant matrix effects.

Liquid-Liquid Extraction (LLE): LLE involves the partitioning of the analytes between the aqueous sample and an immiscible organic solvent. nih.gov The choice of solvent (e.g., methyl tert-butyl ether) and the pH of the aqueous phase are optimized to maximize the recovery of the analytes. nih.gov LLE generally provides a cleaner extract than PPT.

Solid-Phase Extraction (SPE): SPE offers a higher degree of selectivity and can provide the cleanest extracts. scispace.com It involves passing the sample through a sorbent bed that retains the analytes, which are then eluted with a small volume of a strong solvent. The choice of sorbent (e.g., C8, C18, or mixed-mode) is critical for optimal recovery.

The optimization of these techniques for this compound and its corresponding analyte involves evaluating parameters such as extraction solvent, pH, and elution conditions to achieve high and reproducible recovery.

Table 1: Comparison of Sample Preparation Techniques for Carvedilol and its Metabolites

| Technique | Advantages | Disadvantages | Typical Recovery (%) |

|---|---|---|---|

| Protein Precipitation | Simple, fast, inexpensive | Less clean extract, potential for significant matrix effects | >90% |

| Liquid-Liquid Extraction | Cleaner extract than PPT, good recovery | More labor-intensive, requires solvent evaporation and reconstitution | 80-95% |

| Solid-Phase Extraction | Cleanest extract, high concentration factor, high selectivity | More expensive, method development can be complex | 85-100% |

Validation Parameters for Analytical Methods Utilizing this compound

A bioanalytical method utilizing this compound as an internal standard must be rigorously validated to ensure its reliability. The key validation parameters, as stipulated by regulatory guidelines, include linearity, precision, accuracy, sensitivity, robustness, and specificity.

Linearity: The method should demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range. This is typically assessed by analyzing calibration standards at multiple concentration levels and evaluating the correlation coefficient (r²) of the resulting calibration curve, which should ideally be ≥ 0.99. researchgate.net

Precision and Accuracy: Precision refers to the closeness of repeated measurements and is expressed as the coefficient of variation (%CV). Accuracy is the closeness of the measured value to the true value, expressed as a percentage of the nominal concentration. These are evaluated at multiple quality control (QC) levels, including the lower limit of quantification (LLOQ), low, medium, and high concentrations. Generally, the %CV should not exceed 15% (20% at the LLOQ), and the accuracy should be within ±15% (±20% at the LLOQ) of the nominal values. researchgate.net

Sensitivity: The sensitivity of the method is defined by the LLOQ, which is the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. nih.gov

Robustness: This parameter assesses the reliability of the method when subjected to small, deliberate variations in method parameters, such as mobile phase composition or flow rate.

Specificity: Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components.

Table 2: Representative Validation Parameters for an LC-MS/MS Assay of a Carvedilol Metabolite

| Validation Parameter | Acceptance Criteria | Typical Result |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |

| Intra-day Accuracy (%) | 85-115% (80-120% at LLOQ) | 95-105% |

| Inter-day Accuracy (%) | 85-115% (80-120% at LLOQ) | 93-107% |

| Lower Limit of Quantification (LLOQ) | Analyte specific | 0.05 ng/mL |

| Recovery (%) | Consistent and reproducible | 80-90% |

Applications of 1 Hydroxy Carvedilol D3 in Preclinical Research Models and Mechanistic Studies

Utilization in In Vitro Drug Metabolism and Enzyme Induction Studies

In vitro drug metabolism studies are fundamental to preclinical drug development, providing insights into how a new chemical entity is processed by the body. These studies typically utilize systems like human liver microsomes or recombinant enzymes to identify metabolic pathways and the specific enzymes responsible for them. Carvedilol (B1668590) is known to be metabolized by several cytochrome P450 (CYP) enzymes, including CYP1A2, which is primarily responsible for the side-chain oxidation that produces 1-Hydroxy Carvedilol, an inactive metabolite. clinpgx.org

The role of 1-Hydroxy Carvedilol-d3 in this context is that of a stable isotope-labeled internal standard (SIL-IS). clearsynth.com When researchers investigate the formation of 1-Hydroxy Carvedilol in these in vitro systems, they add a known quantity of this compound to the experimental samples before analysis. Because the deuterated standard is chemically identical to the analyte (the metabolite being measured), it behaves similarly during sample extraction, handling, and injection into the LC-MS system. waters.com However, due to the mass difference from the deuterium (B1214612) atoms, the mass spectrometer can distinguish it from the non-labeled metabolite. This co-elution allows for the correction of variations in sample preparation and matrix effects, which can suppress or enhance the instrument's signal. waters.commyadlm.org

By comparing the instrument's response for the known amount of the deuterated standard to the response for the metabolite formed in the experiment, researchers can achieve highly accurate quantification. This precision is vital for determining the kinetic parameters of metabolite formation (e.g., Vmax and Km) and for identifying the specific CYP enzymes involved in Carvedilol's metabolism. nih.gov

Table 1: Key Cytochrome P450 Enzymes in Carvedilol Metabolism

| Metabolite | Primary Enzyme(s) | Metabolic Pathway |

|---|---|---|

| 4'-Hydroxycarvedilol | CYP2D6 | Aromatic Ring Oxidation |

| 5'-Hydroxycarvedilol | CYP2D6 | Aromatic Ring Oxidation |

| 1-Hydroxycarvedilol | CYP1A2 | Side-Chain Oxidation |

| 8-Hydroxycarvedilol | CYP1A2 | Side-Chain Oxidation |

| O-desmethylcarvedilol | CYP2C9 | Demethylation |

This table is based on data from in vitro experiments using human liver microsomes and recombinant CYP proteins. clinpgx.orgnih.gov

Application in In Vitro Absorption and Transport Mechanism Investigations

Understanding how a drug is absorbed and transported across biological membranes is crucial for predicting its bioavailability and potential for drug-drug interactions. In vitro models, such as Caco-2 cell monolayers, are commonly used to simulate the human intestinal barrier. Studies have shown that Carvedilol and its metabolites are substrates for efflux transporters like P-glycoprotein (P-gp, also known as ABCB1) and ABCC2. clinpgx.org These transporters can actively pump drugs out of cells, reducing their absorption.

In these transport assays, this compound is employed as an internal standard to accurately quantify the amount of 1-Hydroxy Carvedilol that permeates across the cell monolayer. By measuring the concentrations of the metabolite on both the apical (donor) and basolateral (receiver) sides of the Caco-2 cells, scientists can determine transport rates and assess whether it is a substrate for efflux transporters. oup.comnih.gov The use of the deuterated standard ensures that any loss of analyte during the complex sample cleanup process does not affect the final quantitative result, leading to a reliable assessment of the metabolite's transport characteristics. scispace.com

Role in Preclinical In Vivo Pharmacokinetic and Metabolic Profiling Studies (Animal Models)

Preclinical in vivo studies in animal models, such as rats, are essential for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile in a whole organism. nih.gov Following administration of Carvedilol to these models, blood, plasma, and tissue samples are collected over time to measure the concentrations of the parent drug and its key metabolites. nih.gov

Table 2: Example Pharmacokinetic Parameters of Carvedilol in Rats

| Parameter | Value | Unit |

|---|---|---|

| Oral Bioavailability (F) | ~24-35% | % |

| Cmax (after 3 mg/kg oral dose) | Variable, influenced by co-administered drugs | ng/mL |

| AUC (after 3 mg/kg oral dose) | Variable, influenced by co-administered drugs | ng·h/mL |

| Protein Binding | >98% | % |

| Elimination Half-life | ~7-10 | hours |

Note: These are generalized parameters for the parent drug Carvedilol in rats; specific values for metabolites and under different experimental conditions will vary. The accurate determination of these values for metabolites relies on the use of internal standards like this compound. biomolther.orgwikipedia.orgresearchgate.net

Investigation of Metabolic Interactions and Enzyme Inhibition/Induction Effects Using Deuterated Probes

A significant aspect of preclinical research is evaluating the potential for a drug to interact with other medications. Such interactions often occur at the level of metabolic enzymes, where one drug can inhibit or induce the activity of a CYP enzyme, thereby altering the metabolism of a co-administered drug. biomolther.org

Contributions to Understanding Carvedilol's Mechanistic Pharmacology through Metabolite Tracing

The use of this compound as an internal standard enables the creation of highly accurate concentration-time profiles for the 1-Hydroxy Carvedilol metabolite in vivo. nih.gov This data is integrated with information on other active and inactive metabolites to construct a complete picture of how the body handles Carvedilol. clinpgx.org This comprehensive metabolic map is essential for quantitative pharmacology, helping to explain the inter-individual variability in drug response and to predict how factors like genetic polymorphisms in metabolic enzymes (e.g., CYP2D6 or CYP2C9) might affect a patient's exposure to the parent drug and its various metabolites. nih.gov Though not pharmacologically active itself, accurately tracing this metabolite helps to fully account for all clearance pathways of the parent compound.

Emerging Research Frontiers and Methodological Innovations for Deuterated Metabolites of Carvedilol

Challenges and Opportunities in Deuterated Metabolite Research

The use of deuterium (B1214612) in drug discovery presents a dual landscape of significant opportunities and notable challenges. The primary advantage stems from the deuterium kinetic isotope effect (DKIE), where the stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond can slow down metabolic processes that involve the cleavage of this bond. nih.govmusechem.comnih.gov However, the outcomes of deuteration are not always predictable and require extensive investigation. nih.govmusechem.com

Opportunities:

Improved Pharmacokinetic Profiles: Deuteration at a metabolic "soft spot" can decrease the rate of metabolism by enzymes such as Cytochrome P450 (CYP450). musechem.com This can lead to a longer drug half-life (t1/2), increased total drug exposure (AUC), and higher peak plasma concentrations (Cmax), potentially allowing for reduced dosing frequency. nih.govmusechem.comresearchgate.net

Enhanced Safety and Tolerability: By slowing the formation of specific metabolites, deuteration can reduce the generation of reactive or toxic byproducts, thereby improving the drug's safety profile. researchgate.neteurekalert.org It can also redirect metabolism away from pathways that lead to adverse effects. researchgate.net

Valuable Research Tools: Deuterated compounds are indispensable as tracers in absorption, distribution, metabolism, and excretion (ADME) studies to elucidate the fate of a drug within an organism. nih.gov They are also considered the gold standard for use as internal standards in quantitative mass spectrometry assays due to their chemical and physical similarity to the analyte. acs.orgscispace.comresearchgate.net

Challenges:

Synthetic Complexity: Achieving site-selective and stereoselective incorporation of deuterium into complex molecules can be synthetically challenging and costly. acs.org

Analytical Difficulties: While high-resolution mass spectrometry (HRMS) can differentiate isotopologues (molecules with the same chemical formula but different isotopic content), it often cannot distinguish between isotopomers (molecules with the same isotopic content but with deuterium at different positions). acs.org This ambiguity requires complementary analytical techniques like NMR or specialized mass spectrometry methods. acs.org

Unpredictability of the DKIE: The magnitude of the DKIE is not easily predicted, as it depends on the specific enzyme, the substrate, and the rate-limiting step of the metabolic reaction. nih.govmusechem.com

| Aspect | Description | Key Implications for 1-Hydroxy Carvedilol-d3 Research |

|---|---|---|

| Opportunity: Improved Pharmacokinetics | Slowing metabolism via the DKIE can increase drug exposure and half-life. nih.govmusechem.com | Investigating if deuteration of Carvedilol (B1668590) alters the rate of formation of 1-Hydroxy Carvedilol, potentially leading to a more favorable therapeutic profile. |

| Opportunity: Use as an Internal Standard | Deuterated analogues are ideal for accurate quantification in bioanalysis by mass spectrometry. acs.orgscispace.com | This compound is essential for the precise measurement of the non-deuterated 1-Hydroxy Carvedilol metabolite in biological samples during clinical and preclinical studies. |

| Challenge: Metabolic Switching | Deuteration at one site may increase metabolism at another site, altering the metabolite profile. musechem.com | Requires comprehensive in vivo studies to ensure that deuterating Carvedilol doesn't shunt metabolism towards the production of other, potentially undesirable, metabolites. |

| Challenge: Analytical Ambiguity | Standard MS may not distinguish between different positional isotopomers. acs.org | Requires advanced analytical methods to confirm the exact location of the deuterium label in this compound and other potential deuterated metabolites. |

Advancements in Mass Spectrometry Techniques for Isotopic Tracer Studies

Mass spectrometry (MS) is the cornerstone of isotopic tracer studies, and recent technological advancements have significantly enhanced its utility in analyzing deuterated metabolites. nih.gov High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are particularly vital. mdpi.com

High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers provide the mass accuracy and resolution needed to distinguish between unlabeled compounds and their deuterated isotopologues based on their precise mass-to-charge (m/z) ratios. nih.govmdpi.comnih.gov This capability is fundamental for determining the isotopic purity of synthesized standards like this compound and for tracking the incorporation of deuterium into metabolites in complex biological matrices. nih.govresearchgate.net The high sensitivity of modern ESI-HRMS allows for analysis with minimal sample consumption. researchgate.net

Tandem Mass Spectrometry (MS/MS): MS/MS is crucial for structural elucidation. By selecting a specific ion (such as the molecular ion of this compound) and fragmenting it, researchers can analyze the resulting fragment ions. mdpi.com The masses of these fragments can provide information about the location of the deuterium labels within the molecule, helping to confirm the identity of the metabolite and distinguish it from other isomers. nih.govresearchgate.net

Hybrid Tracer Methodologies: An innovative approach in clinical pharmacokinetics involves the simultaneous administration of a radiolabeled (e.g., ¹⁴C) oral dose and a stable isotope-labeled (e.g., deuterated or ¹³C) intravenous microdose. nih.gov This "double-tracer" technique allows for the concurrent assessment of absolute bioavailability and ADME properties within a single study. The success of such studies hinges on the ability of ultra-sensitive LC-MS/MS methods to accurately quantify the different isotopic tracers present in circulation. nih.gov

Advanced Data Processing: The complexity of data from tracer studies has spurred the development of sophisticated software. Modern workflows can automatically perform isotope pattern recognition to find all metabolites derived from a deuterated tracer in an unbiased, untargeted manner. acs.org

| MS Technique | Primary Function in Deuterated Metabolite Studies | Example Application |

|---|---|---|

| High-Resolution MS (HRMS) | Accurately measures m/z to differentiate isotopologues and determine isotopic purity. nih.govnih.gov | Confirming the mass of this compound and distinguishing it from the unlabeled metabolite. |

| Tandem MS (MS/MS) | Provides structural information through fragmentation patterns to help locate the deuterium label. mdpi.com | Analyzing fragments of this compound to verify that the deuterium is on the designated "d3" methyl group. |

| Liquid Chromatography-MS (LC-MS) | Separates metabolites in a complex mixture before MS analysis. nih.gov | Separating this compound from the parent drug (Carvedilol-d3) and other metabolites in a plasma sample. |

| Hydrogen-Deuterium Exchange MS (HDX-MS) | Primarily used to probe protein conformation and dynamics by measuring deuterium uptake. nih.gov | While not for small molecule metabolites, it showcases advanced MS application in tracking deuterium. |

Integration of Computational Modeling and In Silico Approaches in Deuterated Metabolite Prediction

Computational, or in silico, tools are becoming increasingly integrated into drug discovery and development to predict a drug's metabolic fate, thereby reducing the time and cost associated with experimental studies. nih.goveurekaselect.com These approaches are critical for anticipating the potential metabolites of deuterated compounds.

Metabolite Prediction Software: A range of software tools (e.g., BioTransformer, Meteor, MetaDrug) use rule-based algorithms or machine learning models to predict the likely Phase I and Phase II metabolites of a parent drug. nih.govresearchgate.net For a deuterated compound like Carvedilol-d3, these tools can generate a "suspect screening list" of potential metabolites, including this compound, along with their exact masses. nih.gov This list then guides the targeted analysis of experimental LC-MS data.

MS/MS Fragmentation Prediction: A significant bottleneck in metabolite identification is the limited availability of reference spectra in experimental libraries. oup.comelsevierpure.com To address this, in silico fragmentation tools have been developed. These programs, increasingly powered by deep learning (e.g., SingleFrag) or quantum chemistry methods, can predict the MS/MS fragmentation spectrum for a given molecular structure. oup.comvub.be By comparing the predicted spectrum of a suspected metabolite like this compound with the experimentally measured spectrum, researchers can increase confidence in its identification.

Virtual Mass Spectrometry Simulation: Advanced simulators like the Virtual Metabolomics Mass Spectrometer (ViMMS) allow researchers to create digital models of metabolites and their analytical properties. nih.gov This enables the in silico optimization of mass spectrometry acquisition strategies (e.g., precursor selection for fragmentation) before conducting actual experiments, saving valuable instrument time and resources. nih.gov

| In Silico Approach | Function | Relevance to Deuterated Metabolite Research |

|---|---|---|

| Metabolite Prediction Tools | Predicts potential Phase I and II metabolites from a parent structure. nih.govresearchgate.net | Generates a list of likely deuterated metabolites of a drug to guide experimental analysis. |

| Fragmentation Prediction | Simulates the MS/MS spectrum for a given chemical structure. oup.comelsevierpure.com | Helps to confirm the identity of a novel or unexpected deuterated metabolite when a reference standard is unavailable. |

| QSAR / QSPR Models | Relates chemical structure to activity or property (e.g., metabolic stability). researchgate.net | Can be used to predict how deuteration might affect interactions with metabolizing enzymes. |

| Virtual MS Simulators | Allows for the in silico optimization of MS data acquisition methods. nih.gov | Improves the efficiency of experimental design for detecting and analyzing deuterated metabolites in complex samples. |

Future Prospects for this compound in Translational Metabolism Research

Translational research aims to bridge the gap between preclinical discoveries and clinical applications, ultimately improving human health. nih.gov Deuterated metabolites like this compound are poised to play a pivotal role in this "bench-to-bedside" paradigm.

The primary and most immediate role of this compound in translational research is as a stable isotope-labeled internal standard (SIL-IS). Accurate and precise quantification of drug metabolites in biological fluids is a regulatory requirement for drug development. Using a SIL-IS is the most reliable method for this, as it co-elutes with the analyte and behaves almost identically during sample extraction and ionization, correcting for matrix effects and variability. acs.orgnih.gov Therefore, this compound is essential for the robust validation of bioanalytical methods used in clinical trials to measure levels of the active metabolite, 1-Hydroxy Carvedilol.

Furthermore, by studying the formation of this compound from its deuterated parent drug, researchers can gain insights into how deuteration impacts specific metabolic pathways. This knowledge is directly translatable to the design of next-generation drugs with optimized pharmacokinetic and safety profiles. nih.goveurekalert.org

Looking further ahead, emerging techniques like Deuterium Metabolic Imaging (DMI) offer exciting prospects. DMI is a non-invasive MRI-based method that can map the metabolism of deuterated substrates in vivo. nih.gov While currently focused on endogenous metabolites like glucose, the principles of DMI could one day be adapted to track the distribution and metabolism of deuterated drugs in real-time within the human body, providing an unprecedented window into drug disposition and action at the target tissue. nih.gov

Methodological Innovations in Deuterium Labeling and Analysis for Complex Systems

Continued progress in deuterated metabolite research relies on innovations in both the synthesis of labeled compounds and the analytical techniques used to study them in complex biological systems.

Innovations in Deuterium Labeling: The development of more efficient and selective labeling methods is a key area of research. nih.gov

Late-Stage Hydrogen Isotope Exchange (HIE): This is an increasingly powerful strategy where deuterium is introduced into a complex molecule in the final steps of its synthesis. acs.org This approach is highly efficient and avoids the need to carry the isotopic label through a lengthy multi-step synthesis. Catalysts based on metals like iridium and palladium are commonly used for this purpose. acs.org

Selective Reductive Deuteration: New methods are being developed for the highly regio- and stereoselective deuteration of functional groups like arenes and carbonyls. acs.org This allows for the creation of precisely labeled building blocks for the synthesis of complex deuterated molecules.

Innovations in Analysis:

Molecular Rotational Resonance (MRR) Spectroscopy: This emerging technique offers a powerful solution to the challenge of isotopomer analysis. acs.org MRR spectroscopy can provide a complete and unambiguous structural identification of all isotopomers in a mixture and their relative abundance, something that is extremely difficult to achieve with MS or NMR alone. acs.org This is a critical innovation for the quality control of deuterated pharmaceutical ingredients.

High-Throughput and Automated Systems: To handle the large number of samples generated in preclinical and clinical studies, there is a move towards automated sample preparation. Robotic systems for solid-phase extraction (SPE) can be integrated with UPLC-MS/MS workflows to create high-throughput pipelines for the analysis of deuterated compounds in biological matrices. mdpi.com

Advanced Analytical Techniques: The increasing adoption of advanced analytical methods, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, will continue to drive the demand for high-quality deuterium-labeled compounds. datahorizzonresearch.com

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying 1-Hydroxy Carvedilol-d3 in biological matrices, and how are they optimized?

- Methodology : Use high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards. Key parameters include:

- Column : C18 reverse-phase (e.g., 150 mm × 4.6 mm, 5 µm particle size) .

- Mobile Phase : Gradient of acetonitrile and ammonium formate buffer (pH 3.5) for optimal separation .

- Detection : MS/MS in multiple reaction monitoring (MRM) mode for specificity. Calibrate using USP reference standards to ensure accuracy .

- Validation : Include linearity (1–100 ng/mL), precision (CV <15%), and recovery (>80%) studies. Cross-validate with non-deuterated analogs to confirm isotopic purity .

Q. How is this compound synthesized, and what steps ensure isotopic purity?

- Synthesis : Deuterium is introduced at the hydroxy group via acid-catalyzed exchange or enzymatic methods. For example, treat Carvedilol with deuterated water (D₂O) under controlled pH and temperature to retain >99% isotopic enrichment .

- Purification : Use preparative HPLC with UV detection (λ = 280 nm) to isolate the deuterated metabolite. Confirm purity via nuclear magnetic resonance (NMR) and high-resolution MS to rule out protio-contaminants .

Q. What pharmacopeial standards apply to this compound, and how are they implemented in quality control?

- Standards : Follow USP guidelines for related compound analysis (e.g., Test 1 and Test 2 in USP 34) .

- Testing :

- Test 1 : Quantify impurities (e.g., Carvedilol-related compound F) via HPLC, limiting contaminants to <0.1% .

- Test 2 : Assess residual solvents using gas chromatography (GC) per ICH Q3C guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across different in vivo models?

- Approach :

- Study Design : Use crossover trials in animal models (e.g., rats vs. dogs) to control interspecies variability. Monitor hepatic CYP2D6 activity, as it influences metabolite formation .

- Data Analysis : Apply nonlinear mixed-effects modeling (NONMEM) to account for covariates like body weight and enzyme expression. Cross-reference with human microsomal studies to validate extrapolations .

Q. What strategies optimize the use of this compound as a tracer in metabolic pathway studies?

- Tracer Design : Administer deuterated metabolite intravenously to minimize first-pass metabolism. Use stable isotope dilution assays (SIDAs) to track incorporation into glucuronide conjugates .

- Analytical Workflow :

- Sample Prep : Solid-phase extraction (SPE) with Oasis HLB cartridges to isolate metabolites.

- Quantification : LC-MS/MS with MRM transitions specific to deuterated vs. endogenous forms .

Q. How should researchers address variability in this compound’s stability under different storage conditions?

- Stability Protocols :

- Short-Term : Store at -80°C in amber vials to prevent photodegradation. Avoid freeze-thaw cycles (>3 cycles reduce stability by 20%) .

- Long-Term : Lyophilize samples with trehalose to maintain integrity over 12 months at -20°C .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.